2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F4N3O3S/c1-17-6-5-7-19(14-17)33-13-12-32(16-18(33)2)37(35,36)20-10-11-23(27)21(15-20)25(34)31-24-9-4-3-8-22(24)26(28,29)30/h3-11,14-15,18H,12-13,16H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJFJHFUORJMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide is a complex organic molecule with potential therapeutic applications. It belongs to the class of sulfonylbenzamides, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following features:
- Fluorine Substituent : Enhances lipophilicity and may improve receptor binding.
- Sulfonamide Group : Often associated with antibacterial and antitumor activities.
- Piperazine Moiety : Known for its role in modulating neurotransmitter receptors.
The molecular formula is C_{20}H_{21F_3N_3O_2S with a molecular weight of approximately 511.61 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways.
- Apoptosis Induction : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through caspase activation.
In Vitro Studies
Recent research has shown that the compound exhibits significant cytotoxicity against various cancer cell lines. Below is a summary table of its activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |
| U-937 (Leukemia) | 8.0 | Enzyme inhibition |
| A549 (Lung Cancer) | 15.0 | Receptor modulation |
These results indicate that the compound has a promising profile as an anticancer agent.
Case Studies
- Study on MCF-7 Cells : In a study evaluating the effects of this compound on MCF-7 breast cancer cells, it was found to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed that it induced apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models of breast cancer, suggesting that it may be effective in vivo as well .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for assessing the therapeutic potential:
- Absorption : The presence of fluorine atoms enhances membrane permeability.
- Metabolism : Likely metabolized by liver enzymes; further studies are needed to characterize metabolic pathways.
- Toxicity Profile : Early studies indicate low toxicity at therapeutic doses, but comprehensive toxicological evaluations are necessary.
Comparison with Similar Compounds
N-(2-Amino-3-Nitrophenyl)-3-(4-Methylpiperazin-1-yl)-5-(Trifluoromethyl)Benzamide ()
- Structure: Shares the trifluoromethylbenzamide core and 4-methylpiperazine group but lacks the sulfonyl bridge and m-tolyl substitution. The 2-amino-3-nitrophenyl group replaces the 2-(trifluoromethyl)phenylamide.
- Synthesis: Prepared via coupling of 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoyl chloride with 1,2-diamino-3-nitrobenzene in CH₂Cl₂/acetonitrile .
- Key Differences : The absence of sulfonyl linkage and m-tolyl substitution may reduce steric hindrance and alter receptor binding compared to the target compound.
N-(4-(Pyridin-2-yl)Phenyl)-5-(4-(2-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Pentanamide ()
- Structure : Features a pentanamide linker between the piperazine and pyridinylphenyl group. The piperazine is substituted with 2-(trifluoromethyl)phenyl, contrasting with the target’s 3-methyl-4-(m-tolyl)piperazine.
- Biological Relevance : Designed as a dopamine D3 receptor ligand, highlighting the role of trifluoromethyl and piperazine groups in CNS targeting .
- Key Differences : The flexible pentanamide linker may enhance conformational adaptability, whereas the rigid sulfonyl bridge in the target compound could restrict binding modes.
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-(4-Phenylpiperazin-1-yl)Acetamide ()
- Structure : Substitutes the benzamide core with an acetamide backbone. The piperazine is unsubstituted (4-phenyl), differing from the target’s 3-methyl-4-(m-tolyl) substitution.
- Molecular Weight : 397.82 g/mol (vs. ~550–600 g/mol estimated for the target compound), suggesting reduced steric bulk .
- Key Differences : The chloro and trifluoromethyl groups on the phenyl ring may influence electronic properties, while the acetamide linker could alter metabolic stability.
N-[2-Fluoro-5-(Trifluoromethyl)Phenyl]-3-({4-Nitro-1H-Pyrazol-1-yl}Methyl)Benzamide ()
- Structure : Retains the 2-fluoro-5-(trifluoromethyl)phenylamide group but replaces the sulfonyl-piperazine with a nitro-pyrazole moiety.
- Molecular Formula : C₁₈H₁₂F₄N₄O₃ (408.31 g/mol), significantly smaller than the target compound .
Structural and Functional Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
